(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid
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Overview
Description
2-(4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-(4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route often includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Final Coupling: The final step involves coupling the thiazole derivative with the phenoxyacetic acid moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst
Chemical Reactions Analysis
2-(4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
2-(4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: It finds applications in the synthesis of dyes, polymers, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the acetyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-{[(5E)-2-ACETAMIDO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used in the treatment of fungal infections.
Bleomycin: An antineoplastic drug used in cancer therapy.
Tiazofurin: An antineoplastic agent used in the treatment of certain types of cancer
Properties
Molecular Formula |
C15H14N2O6S |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-8(18)16-15-17-14(21)12(24-15)6-9-3-4-10(11(5-9)22-2)23-7-13(19)20/h3-6H,7H2,1-2H3,(H,19,20)(H,16,17,18,21)/b12-6+ |
InChI Key |
SHRJTYBHVROOSN-WUXMJOGZSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)OC)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)S1 |
Origin of Product |
United States |
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